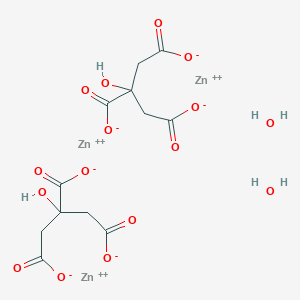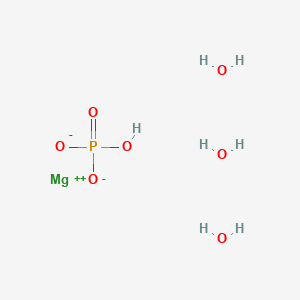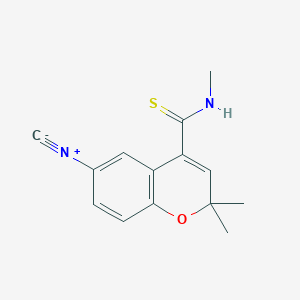
柠檬酸锌二水合物
描述
Zinc citrate dihydrate is an inorganic compound composed of zinc, citric acid, and two water molecules. It is an important component in many laboratory experiments and has a wide range of applications in science and medicine.
科学研究应用
免疫系统支持
柠檬酸锌二水合物以其增强免疫功能的作用而闻名。 研究表明,它可以有效地改善锌的状况,这对免疫反应至关重要,因为它支持免疫系统,有可能减少感冒症状的持续时间和严重程度 .
代谢调节
柠檬酸锌的高生物利用度意味着它可以有效地提高血清锌水平,这对锌依赖性酶和蛋白质至关重要,这些酶和蛋白质在细胞代谢中起着重要作用,包括脂质代谢 .
皮肤健康
柠檬酸锌对皮肤健康的影响重大。 它通过支持伤口愈合和具有抗炎特性来帮助维持健康的皮肤 .
口腔护理
在牙膏、漱口水和口香糖等口腔护理产品中,柠檬酸锌二水合物因其抗菌和抗炎作用而被使用,这些作用有助于口腔健康 .
营养补充
作为蛋白质合成和正常组织功能所必需的重要抗氧化剂营养素,柠檬酸锌二水合物被用于食品补充剂、功能性食品和饮料中 .
抗氧化活性
安全和危害
未来方向
Zinc citrate dihydrate has a wide range of applications in food, pharmaceutical, and other fields . It is a common class of food additives and functional supplements with tremendous development potential and strong core competitiveness . Particles with good powder characteristics and functionalization are becoming one of the primary directions in the evolution of citrate into the high-end market .
作用机制
Target of Action
Zinc citrate dihydrate is a form of zinc, an essential trace element. The primary targets of zinc are the zinc-dependent enzymes and proteins . Zinc is a key player in cellular metabolism, acting as a cofactor for over 300 enzymes involved in various biological processes . It also plays a crucial role in protein synthesis, nucleic acid metabolism, cell proliferation, and differentiation .
Mode of Action
Zinc has three primary biological roles: catalytic , structural , and regulatory . As a catalytic agent, zinc is vital for the activity of numerous enzymes. In its structural role, zinc contributes to the conformation of proteins and enzymes. In its regulatory capacity, zinc influences the control of gene expression .
Biochemical Pathways
Zinc’s involvement in cellular metabolism extends across various critical pathways, including those responsible for protein synthesis , lipid metabolism , and DNA replication . Zinc-dependent enzymes, such as DNA polymerase and RNA polymerase, are vital for the synthesis and repair of DNA, a fundamental process for cell division and growth .
Pharmacokinetics
Zinc citrate dihydrate demonstrates effective absorption following oral administration . This high bioavailability means that it can efficiently increase serum zinc levels, enhancing the body’s zinc reserves .
Result of Action
The action of zinc citrate dihydrate leads to an improvement in the body’s zinc status, which has implications for various aspects of health. For instance, it supports cellular metabolism and ensures that zinc-dependent enzymes and proteins function optimally . Zinc also plays a pivotal role in immune function, protein and DNA synthesis, wound healing, and cell signaling and division .
Action Environment
The absorption of zinc citrate dihydrate in the human body is influenced by dietary composition. Factors such as phytates found in plant foods can inhibit zinc absorption by binding to the mineral, reducing its bioavailability . Therefore, considering dietary components that can affect zinc absorption is important when aiming to improve zinc status through supplementation .
生化分析
Biochemical Properties
Zinc citrate dihydrate plays a crucial role in biochemical reactions. It acts as a cofactor for over 300 enzymes involved in protein synthesis, lipid metabolism, and DNA synthesis . The presence of zinc is crucial for the catalytic activity of these enzymes, which are essential for vital chemical reactions in the body, including those governing growth, immune response, and repair of cellular damage .
Cellular Effects
Zinc citrate dihydrate has profound effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . Zinc’s role in cellular metabolism extends to its involvement in the regulation of gene expression through zinc finger proteins. These proteins bind to DNA, influencing the transcription of genes that regulate cell growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of zinc citrate dihydrate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of zinc citrate dihydrate can change over time in laboratory settings. While specific information on zinc citrate dihydrate’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is limited, zinc’s effect on cellular metabolism is profound, with supplemental zinc citrate supporting the immune system, aiding in lipid metabolism, and ensuring the proper function of immune cells .
Dosage Effects in Animal Models
The effects of zinc citrate dihydrate can vary with different dosages in animal models. For instance, low levels of zinc oxide nanoparticles can express a similar antidiarrheal action as high therapeutic doses of zinc oxide
Metabolic Pathways
Zinc citrate dihydrate is involved in numerous metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux or metabolite levels . Zinc’s involvement in cellular metabolism extends across various critical pathways, including those responsible for protein synthesis, lipid metabolism, and DNA replication .
Transport and Distribution
Zinc citrate dihydrate is transported and distributed within cells and tissues. Zinc transportation is under the control of two major transporter families: SLC30 (ZnT) for the excretion of zinc and SLC39 (ZIP) for the zinc intake
Subcellular Localization
The subcellular localization of zinc citrate dihydrate and its effects on activity or function are complex and multifaceted. Given the main localization of zinc transporters at the cell membrane, the potential for targeted therapies, including small molecules and monoclonal antibodies, offers promising avenues for future exploration .
属性
IUPAC Name |
trizinc;2-hydroxypropane-1,2,3-tricarboxylate;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H8O7.2H2O.3Zn/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);2*1H2;;;/q;;;;3*+2/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXAGUGIXGVHDGD-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O.O.[Zn+2].[Zn+2].[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O16Zn3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40583827 | |
| Record name | Zinc citrate dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
610.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5990-32-9, 546-46-3 | |
| Record name | Zinc citrate dihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005990329 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, zinc salt (2:3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Zinc citrate dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trizinc dicitrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.093 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZINC CITRATE DIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/021IBV57IL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![3-[3,5-Dimethylisoxazol-4-yl]-1-propanol](/img/structure/B147985.png)





![2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B147992.png)


